molecular formula C12H18N2O2 B11810836 2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol

2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol

Cat. No.: B11810836
M. Wt: 222.28 g/mol
InChI Key: AMJIQNVIWPHERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol is a chemical compound with a molecular formula of C12H18N2O2. It is a derivative of pyridine and morpholine, featuring an ethanol group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol typically involves the reaction of 5-methyl-6-morpholinopyridine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the ethylene oxide on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with various biological molecules, potentially affecting their function. The pyridine ring can interact with enzymes and receptors, influencing biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-6-piperidinopyridin-3-yl)ethanol
  • 2-(5-Methyl-6-pyrrolidinopyridin-3-yl)ethanol
  • 2-(5-Methyl-6-piperazinopyridin-3-yl)ethanol

Uniqueness

2-(5-Methyl-6-morpholinopyridin-3-yl)ethanol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that contain different heterocyclic rings, such as piperidine or pyrrolidine .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)ethanol

InChI

InChI=1S/C12H18N2O2/c1-10-8-11(2-5-15)9-13-12(10)14-3-6-16-7-4-14/h8-9,15H,2-7H2,1H3

InChI Key

AMJIQNVIWPHERD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.